molecular formula C20H18Br2N2O3 B3034977 5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 263356-33-8

5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3034977
CAS No.: 263356-33-8
M. Wt: 494.2 g/mol
InChI Key: QLRZSMKGVPOBTA-UHFFFAOYSA-N
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Description

5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzyl bromide with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups through palladium-catalyzed processes.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets through its bromophenyl and diazinane groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: A compound with similar bromomethyl groups but different ring structure and substituents.

    4-Bromophenyl methyl sulfone: Another bromine-containing compound with different functional groups and applications.

Uniqueness

5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of bromophenyl and diazinane groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

5,5-bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2N2O3/c1-23-17(25)20(18(26)24(2)19(23)27,11-13-3-7-15(21)8-4-13)12-14-5-9-16(22)10-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRZSMKGVPOBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC2=CC=C(C=C2)Br)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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